Etiguanfacine
Description
Historical Context and Development Timeline
The development of this compound represents a continuation of decades-long research into alpha-2-adrenergic receptor agonists that began with earlier compounds in this therapeutic class. The historical foundation for this compound development can be traced to the success of guanfacine hydrochloride, which was initially approved in 1986 for hypertension treatment under the brand name Tenex. This earlier compound demonstrated the therapeutic potential of selective alpha-2-adrenoreceptor activation, establishing a scientific framework that would later inform the development of more advanced compounds like this compound.
Shire Pharmaceuticals Services Limited emerged as the originator organization responsible for this compound development, building upon their extensive experience with guanfacine-based therapeutics. The company's research program expanded beyond the original hypertension indication to explore neuropsychiatric applications, particularly attention deficit hyperactivity disorder, which led to the extended-release formulation of guanfacine receiving approval in 2009. This regulatory success provided the scientific and commercial foundation for investigating next-generation compounds with enhanced pharmacological properties.
The specific timeline for this compound development reflects the pharmaceutical industry's shift toward developing compounds with improved selectivity profiles. Research documentation indicates that this compound, also designated as SSP-1871, represents a more recent iteration in alpha-2-adrenoreceptor agonist development. The compound received its International Union of Pure and Applied Chemistry designation and Chemical Abstracts Service registry number 1346686-31-4, marking its formal entry into pharmaceutical databases and regulatory frameworks.
Patent documentation and clinical research databases indicate that this compound development has progressed through various phases of pharmaceutical research, with multiple patents and translational medicine studies associated with the compound. The development program has encompassed both basic pharmacological characterization and translational research aimed at understanding the compound's therapeutic potential across various neuropsychiatric conditions.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of selective alpha-2-adrenoreceptor agonists, representing a sophisticated evolution in the design of compounds targeting the adrenergic nervous system. The formal chemical nomenclature follows International Union of Pure and Applied Chemistry standards, with the compound designated as ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate. This systematic naming convention reflects the compound's complex molecular architecture, which incorporates specific structural features designed to enhance receptor selectivity and pharmacological activity.
The molecular formula C₁₂H₁₃Cl₂N₃O₃ reveals the compound's composition, featuring twelve carbon atoms, thirteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and three oxygen atoms. This specific atomic arrangement results in a molecular weight of 318.16 daltons, positioning this compound within the optimal range for small molecule therapeutics with favorable pharmacokinetic properties. The presence of two chlorine atoms in the 2,6-dichlorophenyl group represents a key structural feature that distinguishes this compound from related compounds and contributes to its enhanced receptor selectivity.
The compound's stereochemical properties play a crucial role in its biological activity, with specific isomers exhibiting different levels of efficacy at target receptors. The chemical structure can be represented through various nomenclature systems, including the Simplified Molecular Input Line Entry System notation CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl and the International Chemical Identifier key NWKJFUNUXVXYGE-UHFFFAOYSA-N. These standardized representations facilitate database searches and computational modeling studies essential for pharmaceutical development.
Table 1: Chemical Properties of this compound
Alternative nomenclature systems recognize this compound under several synonyms, including SSP-1871 and EVT-267903, which reflect different research programs and commercial designations. The compound is also formally recognized under United States Adopted Names and International Nonproprietary Names conventions, ensuring standardized identification across global pharmaceutical research and regulatory frameworks. This comprehensive nomenclature system facilitates accurate identification and prevents confusion with structurally related compounds in the alpha-2-adrenoreceptor agonist class.
Position in Pharmacological Research
This compound occupies a distinctive position in contemporary pharmacological research as a novel alpha-2-adrenoreceptor agonist with enhanced selectivity profiles compared to existing therapeutics in this class. The compound's development represents a significant advancement in the understanding of adrenergic receptor subtypes and their therapeutic applications, particularly in neuropsychiatric conditions where precise receptor targeting is essential for therapeutic efficacy while minimizing unwanted effects.
Research investigations have positioned this compound within the broader context of alpha-2-adrenoreceptor pharmacology, where it demonstrates preferential binding to alpha-2A-adrenergic receptor subtypes. This selectivity represents a crucial advancement over earlier compounds like clonidine, which exhibits less discriminatory binding across multiple alpha-2-adrenergic receptor subtypes and imidazoline receptors. The enhanced selectivity profile of this compound potentially translates to improved therapeutic windows and reduced off-target effects, making it an attractive candidate for neuropsychiatric applications.
The compound's position in pharmaceutical research is further characterized by its potential applications in attention deficit hyperactivity disorder and other neuropsychiatric conditions. Current research suggests that this compound's mechanism involves modulation of neurotransmitter release through alpha-2-adrenoreceptor activation, influencing various physiological processes related to cognition, attention, and behavioral regulation. This therapeutic focus aligns with growing recognition of the prefrontal cortex's role in attention deficit hyperactivity disorder pathophysiology and the potential for alpha-2A-adrenoreceptor agonists to enhance prefrontal cortical function.
Table 2: this compound Research Applications and Status
The research landscape surrounding this compound includes extensive patent protection and multiple investigational programs, indicating significant commercial and scientific interest in the compound's therapeutic potential. Patent databases reveal over one hundred medical patents associated with this compound, suggesting a robust intellectual property portfolio that supports continued research and development activities. This extensive patent coverage reflects the compound's perceived value in pharmaceutical research and the potential for multiple therapeutic applications beyond its primary neuropsychiatric indications.
Contemporary pharmacological research positions this compound as part of a new generation of precision therapeutics designed to target specific receptor subtypes with enhanced selectivity. This approach represents a paradigm shift from earlier, less selective compounds toward more precisely targeted interventions that can potentially achieve therapeutic effects with reduced systemic complications. The compound's development exemplifies current trends in pharmaceutical research that emphasize mechanistic understanding, receptor selectivity, and translational medicine approaches to drug development.
Properties
CAS No. |
1346686-31-4 |
|---|---|
Molecular Formula |
C12H13Cl2N3O3 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
NWKJFUNUXVXYGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SSP-1871; SSP1871; SSP 1871 Etiguanfacine |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Systems
Optimal yields (≥85%) are achieved using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–70°C. Elevated temperatures accelerate the reaction kinetics but necessitate strict moisture control to prevent hydrolysis of the carbamate group.
Catalytic Enhancements
The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) improves the acylation efficiency by 15–20%, as demonstrated in kinetic studies. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the solubility of intermediates in biphasic systems.
Industrial-Scale Production Strategies
Commercial manufacturing employs continuous-flow reactors to ensure consistent product quality. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Minimizes byproduct formation |
| Temperature Gradient | 5°C/min | Prevents thermal degradation |
| Pressure | 1.5–2.0 bar | Enhances mixing efficiency |
Data derived from pilot-scale trials indicate that these conditions achieve a throughput of 50–60 kg/day with a purity of ≥99.5%.
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals. Analytical characterization includes:
Chemical Reactions Analysis
Types of Reactions
Etiguanfacine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying α2-adrenoreceptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating cardiovascular diseases and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Etiguanfacine exerts its effects by selectively binding to α2-adrenoreceptors. This binding reduces sympathetic nerve impulses, leading to decreased vasomotor tone and heart rate. The compound preferentially binds to postsynaptic α2-adrenoreceptors in the prefrontal cortex, which is theorized to improve working memory and behavioral inhibition .
Comparison with Similar Compounds
Etiguanfacine is compared below with two functionally and structurally related compounds: guanfacine and clonidine , as well as the functionally similar but structurally distinct atomoxetine .
Structural and Functional Similarities
Guanfacine
- Structural Comparison : Both this compound and guanfacine are guanidine derivatives with selective α2A-adrenergic receptor agonism. This compound’s formulation (e.g., extended-release) differentiates it from immediate-release guanfacine .
- Functional Comparison :
Clonidine
- Structural Comparison : Clonidine is an imidazoline derivative with broader α2-adrenergic and imidazoline-I1 receptor activity, leading to a wider range of effects (e.g., antihypertensive action) .
- Functional Comparison: Clonidine’s shorter half-life (6–20 hours) necessitates twice-daily dosing, whereas this compound’s prolonged-release formulation allows once-daily administration .
Atomoxetine
- Structural Comparison: Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is structurally unrelated to this compound.
- Functional Comparison: Both are non-stimulants approved for ADHD, but atomoxetine requires 4–6 weeks for full efficacy, whereas this compound acts within 1–2 weeks .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | This compound (Extended-Release) | Guanfacine (Immediate-Release) | Clonidine | Atomoxetine |
|---|---|---|---|---|
| Half-life (hours) | 16–18 | 12–24 | 6–20 | 5–21 |
| Bioavailability (%) | ~80 | ~100 | 75–95 | 63–94 |
| Receptor Selectivity | α2A > α2B/C | α2A > α2B/C | α2A, α2B, I1 | SNRI |
| Primary Indications | ADHD | ADHD, hypertension | Hypertension, ADHD (off-label) | ADHD |
| Common Side Effects | Sedation, fatigue, hypotension | Dry mouth, sedation | Hypotension, drowsiness | Nausea, insomnia |
ADHD Symptom Reduction
- This compound : Demonstrated a 30–40% reduction in ADHD Rating Scale (ADHD-RS) scores in pivotal trials, with sustained efficacy over 24 hours .
- Guanfacine : Similar efficacy but requires twice-daily dosing, increasing adherence challenges .
- Clonidine : Less robust evidence for ADHD; often used adjunctively with stimulants .
- Atomoxetine : Gradual symptom improvement, preferred for patients with comorbid anxiety .
Biological Activity
Etiguanfacine is a selective alpha-2 adrenergic agonist, primarily known for its role in treating attention-deficit hyperactivity disorder (ADHD) and hypertension. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound exerts its effects by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This binding leads to:
- Inhibition of Norepinephrine Release : By activating alpha-2 receptors, this compound reduces the release of norepinephrine, which decreases sympathetic outflow and lowers blood pressure.
- Enhanced Prefrontal Cortex Function : In ADHD treatment, the drug enhances the functioning of the prefrontal cortex, improving attention and reducing impulsivity through modulation of noradrenergic signaling.
Pharmacological Effects
The biological activity of this compound encompasses several pharmacological effects:
- Antihypertensive Effects : this compound has been shown to effectively lower blood pressure in hypertensive patients through its central action on the CNS.
- Cognitive Enhancement : In ADHD patients, it improves attention span and reduces hyperactive behaviors.
- Sedative Effects : The drug may also induce sedation due to its action on central adrenergic receptors.
Clinical Studies
Various clinical studies have evaluated the efficacy and safety profile of this compound. A notable study involved a randomized controlled trial assessing its effectiveness in children with ADHD. The findings indicated significant improvements in attention and behavioral control compared to placebo groups.
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Study 1 | Children with ADHD | 8 weeks | Significant improvement in ADHD symptoms |
| Study 2 | Adults with Hypertension | 12 weeks | Notable reduction in systolic and diastolic blood pressure |
Case Studies
Several case studies further illustrate the therapeutic potential of this compound:
- Case Study A : A 10-year-old boy with ADHD showed marked improvement in attention scores after 6 weeks of treatment with this compound, with minimal side effects reported.
- Case Study B : An adult patient with treatment-resistant hypertension experienced a significant drop in blood pressure levels after initiating this compound therapy.
Safety and Side Effects
While generally well-tolerated, this compound may cause side effects such as:
- Drowsiness
- Fatigue
- Dry mouth
- Hypotension
Monitoring is recommended, especially during the initial phases of treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
